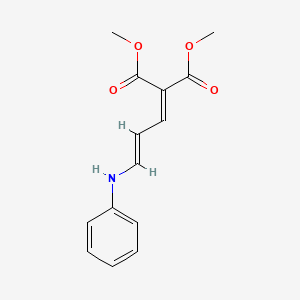

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

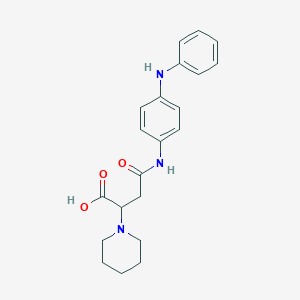

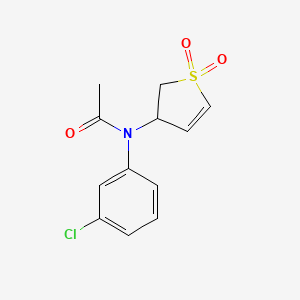

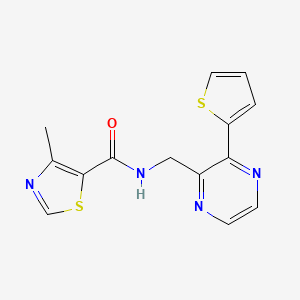

“(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate” is a chemical compound that has been studied in the context of aggregation-induced emission (AIE) skeletons . It is a novel dumbbell AIE skeleton, in which two phenyls are connected through (E)-3-iminoprop-1-en-1-amine . This skeleton shows extremely strong solid-state emission with an absolute quantum yield up to 69.5%, a large Stokes shift, and typical AIE characteristics .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new allylidene amino phenol-containing Schiff bases have been synthesized from the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .Aplicaciones Científicas De Investigación

Antifungal Agents

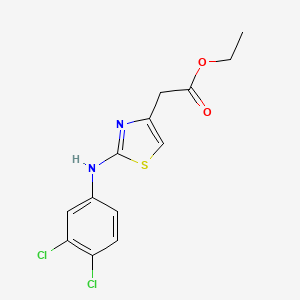

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate: has been identified as a potential antifungal agent. Research indicates that derivatives of this compound, specifically diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), have shown unreported mycelial growth inhibition against Fusarium oxysporum , a devastating plant pathogen . This discovery opens up possibilities for the compound to be used in agricultural settings to protect crops from fungal infections.

Aggregation-Induced Emission (AIE)

The compound has been utilized in the development of novel luminescent materials through a process known as aggregation-induced emission (AIE) . This photophysical phenomenon is significant for creating high-efficiency light-emitting devices and could revolutionize the field of optoelectronics. The compound’s ability to form highly ordered nanostructures contributes to its strong AIE emission, making it a valuable asset in the design of advanced light-emitting diodes (LEDs).

Enamine Ester Research

Enamine esters, to which (E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate belongs, are of interest in the field of chemistry for their potential use as fungicides. The compound’s ability to inhibit mycelial growth in plant pathogens suggests that it could be developed into a commercial fungicide with broad applications in agriculture .

Propiedades

IUPAC Name |

dimethyl 2-[(E)-3-anilinoprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)9-6-10-15-11-7-4-3-5-8-11/h3-10,15H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXQOWHOLUFYPH-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CNC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=C/C=C/NC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)